Cas no 71463-16-6 (Benzeneacetaldehyde, a-methylene-2-nitro-)
Benzeneacetaldehyde, α-methylene-2-nitro- is a versatile organic compound characterized by its reactive α-methylene and nitro functional groups. This structure imparts significant electrophilic properties, making it valuable as an intermediate in synthetic organic chemistry, particularly in the formation of C-C bonds and nitroalkene derivatives. The presence of the nitro group enhances its utility in nucleophilic addition reactions and cyclization processes, while the α-methylene moiety allows for further functionalization. Its stability under controlled conditions and compatibility with various catalysts and reagents make it suitable for applications in pharmaceuticals, agrochemicals, and fine chemical synthesis. The compound's distinct reactivity profile offers advantages in constructing complex molecular architectures with precision.
71463-16-6 structure
Product Name:Benzeneacetaldehyde, a-methylene-2-nitro-
CAS No:71463-16-6
MF:C9H7NO3
MW:177.156782388687
CID:562050
PubChem ID:2777099
Update Time:2025-07-02
Benzeneacetaldehyde, a-methylene-2-nitro- Chemical and Physical Properties
Names and Identifiers
-
- Benzeneacetaldehyde, a-methylene-2-nitro-
- 2-(2-NITROPHENYL)ACRYLALDEHYDE
- 2-(2-nitrophenyl)prop-2-enal
- 2-(1-PHENYLETHYLIDENE)-1-HYDRAZINECARBOXAMIDE
- 2-(2-Nitrophenyl)acrolein
- 2-(2-nitrophenyl)propenal
- 2-[2-Nitrophenyl]acrolein
- SCHEMBL7961507
- FT-0608504
- DTXSID40380373
- 71463-16-6
- AKOS006228244
- FKBCCIUGKJBDJE-UHFFFAOYSA-N
-
- Inchi: 1S/C9H7NO3/c1-7(6-11)8-4-2-3-5-9(8)10(12)13/h2-6H,1H2
- InChI Key: FKBCCIUGKJBDJE-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC=CC=1C(=C)C=O)=O
Computed Properties
- Exact Mass: 177.04300
- Monoisotopic Mass: 177.042593085g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 62.9Ų
Experimental Properties
- Density: 1.226
- Melting Point: 53-55
- Boiling Point: 362°C at 760 mmHg
- Flash Point: 188°C
- Refractive Index: 1.567
- PSA: 62.89000
- LogP: 2.33010
Benzeneacetaldehyde, a-methylene-2-nitro- Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
Benzeneacetaldehyde, a-methylene-2-nitro- Pricemore >>
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Benzeneacetaldehyde, a-methylene-2-nitro- Related Literature
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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